N-(1-Phenyl-2-hydroxyethyl)benzamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C15H15NO2 |
|---|---|
Molecular Weight |
241.28 g/mol |
IUPAC Name |
N-(2-hydroxy-1-phenylethyl)benzamide |
InChI |
InChI=1S/C15H15NO2/c17-11-14(12-7-3-1-4-8-12)16-15(18)13-9-5-2-6-10-13/h1-10,14,17H,11H2,(H,16,18) |
InChI Key |
NMNPQVUDXPNPRE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CO)NC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for N 1 Phenyl 2 Hydroxyethyl Benzamide and Its Analogues
Strategic Retrosynthetic Analysis for N-(1-Phenyl-2-hydroxyethyl)benzamide Construction
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This process helps in designing a logical and efficient synthetic route.
The most logical and common retrosynthetic disconnection for this compound is at the amide bond (C-N bond). This bond is synthetically accessible through a variety of well-established reactions.
Amide Bond Disconnection: Breaking the bond between the carbonyl carbon and the nitrogen atom reveals two primary precursors: a benzoic acid derivative and a phenylethanolamine derivative.
This disconnection strategy leads to the identification of the following key precursors:
Carboxylic Acid Component: Benzoic acid or one of its activated forms, such as benzoyl chloride or a benzoic acid ester.
Amine Component: 2-Amino-1-phenylethanol.
This approach is synthetically convergent and relies on the robust and predictable nature of amide bond formation.
The structure of this compound contains a stereocenter at the carbon atom bonded to both the phenyl group and the hydroxyl group. Therefore, the synthesis can potentially yield a racemic mixture of enantiomers or a specific, single enantiomer.
Control of stereochemistry is a critical aspect of the synthetic plan. The most straightforward method to obtain an enantiomerically pure product is to use an enantiopure starting material. The precursor, 2-amino-1-phenylethanol, is commercially available in both its (R) and (S) enantiomeric forms. By starting with a specific enantiomer of the amine, the stereocenter is carried through the synthesis, resulting in the corresponding enantiopure this compound. This substrate-controlled approach is highly efficient as it avoids the need for chiral resolutions or complex asymmetric syntheses later in the sequence. The study of enantiopure small molecules has shown that different polymorphs can be obtained depending on the crystallization solvent, but the core supramolecular structure, often based on N—H⋯O intermolecular hydrogen bonds, remains consistent. nih.gov
Classical and Modern Amide Bond Formation Techniques for this compound Synthesis
The formation of the amide bond is one of the most fundamental and frequently performed reactions in organic synthesis. researchgate.net A variety of methods exist, ranging from classical acylation reactions to modern coupling protocols designed for efficiency and mildness.
Modern amide synthesis often relies on coupling reagents that activate the carboxylic acid component (benzoic acid) to facilitate its reaction with the amine component (2-amino-1-phenylethanol). This method is prevalent in peptide synthesis due to its mild conditions and high efficiency, which helps in preserving the stereochemical integrity of chiral centers. nih.gov
Carbodiimides, such as N,N′-dicyclohexylcarbodiimide (DCC) and N,N′-diisopropylcarbodiimide (DIC), are common activators. peptide.com The reaction proceeds through a highly reactive O-acylisourea intermediate. However, this intermediate can be prone to racemization and can undergo side reactions. To mitigate these issues, an additive like 1-Hydroxybenzotriazole (HOBt) is frequently included. peptide.com HOBt traps the O-acylisourea to form an activated OBt ester, which is more stable and less susceptible to racemization, subsequently reacting cleanly with the amine to form the desired amide. peptide.com The use of HOBt or its more reactive analogue, 7-aza-1-hydroxybenzotriazole (HOAt), has become standard practice for minimizing epimerization and improving reaction yields. acs.org
Below is a table summarizing various peptide coupling reagents used in amide bond formation.
| Reagent Name | Acronym | Byproduct | Solubility of Byproduct | Key Features |
| N,N′-Dicyclohexylcarbodiimide | DCC | Dicyclohexylurea (DCU) | Insoluble in most organic solvents | Not suitable for solid-phase synthesis due to precipitation. |
| N,N′-Diisopropylcarbodiimide | DIC | Diisopropylurea (DIU) | Soluble in most organic solvents | Preferred for solid-phase synthesis; byproduct is easily washed away. |
| (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | PyBOP | Hexamethylphosphoramide (HMPA) related | Soluble | High coupling efficiency, rapid reactions, but produces carcinogenic byproduct. peptide.com |
| O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate | HBTU | Tetramethylurea | Soluble | Guanidinium N-oxide structure; highly efficient. acs.org |
| O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate | HATU | Tetramethylurea | Soluble | Based on HOAt, more reactive than HBTU, reduces racemization. acs.org |
A classical and direct method for synthesizing this compound is the acylation of 2-amino-1-phenylethanol with a benzoyl halide, typically benzoyl chloride. This reaction, often referred to as the Schotten-Baumann reaction, is robust and high-yielding. google.com
The reaction is generally carried out in the presence of a base to neutralize the hydrogen chloride (HCl) gas that is formed as a byproduct. The choice of base and solvent can be critical. An aqueous solution of sodium hydroxide is commonly used, creating a two-phase system where the reaction occurs. google.com Alternatively, an organic base such as triethylamine or pyridine can be used in an anhydrous organic solvent like dichloromethane or tetrahydrofuran. This method is advantageous due to the high reactivity of the acyl halide and the low cost of the reagents. researchgate.net
The following table outlines typical conditions for this acylation strategy.
| Base | Solvent | Temperature | Key Advantages | Potential Issues |
| Sodium Hydroxide | Water/Dichloromethane | 0 °C to Room Temp. | Low cost, simple workup, high yield. google.com | Potential for hydrolysis of the acyl halide; hydroxyl group acylation. |
| Triethylamine | Dichloromethane (DCM) | 0 °C to Room Temp. | Anhydrous conditions, good for sensitive substrates. | Formation of triethylammonium chloride salt requires removal. |
| Pyridine | Pyridine (as solvent and base) | 0 °C to Room Temp. | Acts as both base and catalyst. | Can be difficult to remove from the reaction mixture. |
While coupling reagents and acyl halides are dominant strategies, research continues into developing alternative methods for amide bond formation that offer improved atom economy, milder conditions, or unique reactivity.
One innovative approach involves the rearrangement of nitrile imines derived from N-2-nitrophenyl hydrazonyl bromides. nih.gov In this method, the reactive nitrile imine intermediate undergoes an intramolecular rearrangement to generate an N-hydroxybenzotriazole activated ester in situ. This activated ester then reacts with an amine to form the amide bond. This process circumvents the need for external, and sometimes hazardous, coupling agents. nih.govresearchgate.net
Other methods seek to avoid the pre-activation of the carboxylic acid altogether. For instance, direct condensation reactions between carboxylic acids and amines at high temperatures can form amides, though this often requires harsh conditions and is not suitable for complex molecules. Catalytic methods using boronic acids or other catalysts have also been developed to facilitate this direct transformation under milder conditions. nih.gov
| Method | Key Reagents/Intermediates | Conditions | Advantages |
| Nitrile Imine Rearrangement | N-2-nitrophenyl hydrazonyl bromide, base, amine | Mild, room temperature | In situ generation of an activated ester; avoids external coupling reagents. nih.govresearchgate.net |
| Direct Thermal Condensation | Benzoic acid, 2-amino-1-phenylethanol | High temperature (>160 °C) | Atom economical, no reagents needed. |
| Boric Acid Catalysis | Benzoic acid, amine, boric acid | Reflux in toluene | Simple catalyst, direct conversion. nih.gov |
Stereoselective Synthesis Approaches for this compound
The synthesis of this compound, a molecule possessing two adjacent stereocenters, necessitates precise control over its three-dimensional arrangement. Stereoselective synthesis methodologies are therefore paramount in obtaining the desired stereoisomer with high purity. These approaches can be broadly categorized into substrate-controlled, auxiliary-controlled, and catalyst-controlled methods. This section will delve into the application of chiral auxiliaries, the diastereoselective and enantioselective reduction of precursor ketones, and the use of asymmetric catalysis in the construction of this important chemical entity and its analogues.
Application of Chiral Auxiliaries in Benzamide (B126) Scaffold Construction
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. acs.orgwikipedia.org After the desired stereocenter has been established, the auxiliary is removed and can ideally be recovered for reuse. For the synthesis of this compound analogues, chiral auxiliaries can be employed to control the stereochemistry at the carbon atom bearing the nitrogen substituent.
One widely used class of chiral auxiliaries is the oxazolidinones, popularized by David A. Evans. wikipedia.org These auxiliaries can be acylated to form an N-acyl oxazolidinone. Deprotonation of this imide generates a rigid enolate that can undergo highly diastereoselective alkylation or aldol reactions. For instance, an Evans aldol reaction between a benzaldehyde derivative and an N-acyl oxazolidinone can establish the desired stereochemistry at the hydroxyl-bearing carbon. Subsequent amidation and removal of the auxiliary would yield the target β-hydroxy amide. The stereochemical outcome is dictated by the steric hindrance imposed by the substituents on the oxazolidinone ring, which directs the approach of the electrophile. wikipedia.orgchem-station.com
Another effective chiral auxiliary is pseudoephedrine. acs.org Both (R,R)- and (S,S)-pseudoephedrine are commercially available and can be readily acylated to form the corresponding amide. The α-proton of the carbonyl group can be deprotonated to form a chiral enolate, which then reacts with an electrophile in a highly diastereoselective manner. acs.org The stereoselectivity is believed to arise from a conformation where one face of the enolate is shielded by a chelated lithium alkoxide and its associated solvent molecules. acs.org Following the stereoselective transformation, the pseudoephedrine auxiliary can be cleaved to afford the desired product, and the auxiliary can often be recovered. acs.org
Table 1: Examples of Chiral Auxiliaries in Stereoselective Synthesis
| Chiral Auxiliary | Type of Reaction | Key Features | Typical Diastereomeric Ratio |
| Evans Oxazolidinone | Aldol Reaction | Forms a rigid Z-enolate leading to syn-aldol products. | >95:5 |
| Evans Oxazolidinone | Alkylation | Stereoselective alkylation of the enolate. | >98:2 |
| (+)-(S,S)-Pseudoephedrine | Alkylation | Highly diastereoselective alkylation of the corresponding amide enolate. | Often >95:5 |
Diastereoselective and Enantioselective Reduction of Precursor Ketones to Hydroxyethyl (B10761427) Moiety
A key step in the synthesis of this compound is the stereoselective reduction of a precursor α-amino ketone, specifically 2-(benzoylamino)-1-phenylethanone, to generate the desired 1,2-amino alcohol moiety. Both diastereoselective and enantioselective reduction strategies are employed to control the stereochemistry of the newly formed hydroxyl group.
Diastereoselective Reduction: In a substrate-controlled approach, the existing stereocenter in a chiral α-amino ketone can direct the reduction of the ketone. However, for a prochiral α-amino ketone, an external chiral reagent is typically required to achieve diastereoselectivity.
Enantioselective Reduction: This approach involves the reduction of a prochiral ketone using a chiral reducing agent or a catalyst, leading to the formation of one enantiomer in excess. Several powerful methods have been developed for this purpose.
The Corey-Itsuno reduction , also known as the Corey-Bakshi-Shibata (CBS) reduction, is a widely used method for the enantioselective reduction of prochiral ketones. wikipedia.orgsynarchive.comisomerlab.comorganic-chemistry.org This reaction utilizes a chiral oxazaborolidine catalyst in the presence of a stoichiometric borane source, such as borane-tetrahydrofuran (BH₃·THF) or borane-dimethyl sulfide (BMS). nih.gov The catalyst coordinates with both the borane and the ketone, organizing them in a rigid transition state that facilitates hydride transfer to one enantiotopic face of the ketone with high selectivity. organic-chemistry.orgyoutube.com This method has proven effective for a broad range of ketones, including those with heteroatoms. wikipedia.org
Asymmetric Transfer Hydrogenation (ATH) is another highly effective method for the enantioselective reduction of ketones. This process typically involves the use of a transition metal catalyst, most commonly ruthenium or rhodium, with a chiral ligand, and a hydrogen donor such as isopropanol or formic acid. The catalyst facilitates the transfer of hydrogen from the donor to the ketone in an enantioselective manner. Ruthenium(II) complexes with chiral diamine ligands, such as those derived from 1,2-diphenylethylenediamine (DPEN), have shown exceptional activity and enantioselectivity in the ATH of α-amino ketones.
Table 2: Enantioselective Reduction of α-Amino Ketone Precursors
| Method | Catalyst/Reagent | Substrate | Product Configuration | Enantiomeric Excess (ee) | Reference |
| Corey-Itsuno Reduction | (S)-CBS-oxazaborolidine, BH₃·THF | Prochiral α-amino ketone | (R)-amino alcohol | Typically >95% | wikipedia.orgisomerlab.com |
| Asymmetric Transfer Hydrogenation | [RuCl₂(p-cymene)]₂ / (R,R)-TsDPEN | N-Boc-2-aminoacetophenone | (R)-amino alcohol | Up to 99% | researchgate.net |
| Asymmetric Hydrogenation | Rh(I)-bisphosphine complex | α-(acylamino)acetophenone | Chiral β-amino alcohol | High ee | nih.gov |
Asymmetric Catalysis in Carbon-Carbon and Carbon-Nitrogen Bond Formations
Asymmetric catalysis offers a powerful and atom-economical approach to establishing the stereocenters of this compound by facilitating the formation of key carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds in an enantioselective manner. These methods often rely on chiral transition metal complexes or organocatalysts to create the desired stereochemistry.
For the formation of the C-C bond between the phenyl ring and the carbon bearing the nitrogen, methods such as asymmetric addition of organometallic reagents to imines can be employed. Chiral ligands coordinated to metals like rhodium, iridium, or copper can effectively control the facial selectivity of the nucleophilic attack.
The formation of the vicinal amino alcohol moiety can be achieved through various catalytic asymmetric reactions. For instance, the asymmetric aminohydroxylation of a styrene derivative can introduce both the amino and hydroxyl groups in a single step with high stereocontrol.
Asymmetric Phase-Transfer Catalysis (PTC) has emerged as a powerful tool for the synthesis of chiral β-hydroxy α-amino acids and their derivatives. Chiral quaternary ammonium or phosphonium salts can effectively catalyze aldol-type reactions under biphasic conditions, leading to the formation of the desired products with good enantioselectivity.
Rhodium-catalyzed asymmetric hydroformylation of enamides or related unsaturated precursors offers another route to chiral β-amino aldehydes, which can then be reduced to the corresponding β-amino alcohols. The use of chiral phosphine ligands is crucial for achieving high enantioselectivity in the hydroformylation step.
Table 3: Asymmetric Catalysis for the Synthesis of β-Amino Alcohol Scaffolds
| Reaction Type | Catalyst System | Substrates | Key Bond Formed | Stereoselectivity |
| Asymmetric Aldol Reaction | Chiral Ammonium Salt | Glycine equivalent, Aldehyde | C-C | Good ee for syn diastereomer |
| Asymmetric Transfer Hydrogenation | Ru(II)-diamine complex | α-Amino Ketone | C-H (on carbonyl) | >99% ee |
| Asymmetric Hydroformylation | Rhodium / Chiral Phosphine | N-allylamide | C-C, C-H | High ee |
Green Chemistry Principles and Sustainable Synthetic Routes for this compound
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Applying these principles to the synthesis of this compound is crucial for developing sustainable and environmentally responsible manufacturing processes. This section explores the development of solvent-free or environmentally benign solvent systems and strategies for maximizing atom economy and process efficiency.
Development of Solvent-Free or Environmentally Benign Solvent Systems
Traditional organic synthesis often relies on large volumes of volatile organic solvents (VOCs), which contribute to environmental pollution and pose safety risks. Green chemistry encourages the use of safer solvents or, ideally, the elimination of solvents altogether.
Solvent-Free Synthesis:
Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions, often under solvent-free conditions. nih.govrasayanjournal.co.innih.govrsc.org The direct interaction of microwave irradiation with polar molecules can lead to rapid heating and significantly reduced reaction times, often resulting in higher yields and cleaner reactions. The direct amidation of carboxylic acids with amines has been successfully achieved using microwave irradiation without the need for a solvent. nih.gov
Ball milling , a mechanochemical technique, involves the grinding of solid reactants together, often in the absence of a solvent. harvard.eduacs.org The mechanical energy input can induce chemical reactions, providing a green alternative to solvent-based methods. The synthesis of amides from esters and amines has been demonstrated using ball milling. harvard.edu
Environmentally Benign Solvents: When a solvent is necessary, green chemistry principles advocate for the use of environmentally benign alternatives to traditional hazardous solvents. Water is an ideal green solvent due to its non-toxicity, availability, and non-flammability. While the direct amidation of a carboxylic acid and an amine in water is challenging due to the formation of an unreactive ammonium carboxylate salt, certain catalytic systems can overcome this limitation. Other green solvents include supercritical fluids (like CO₂) and bio-derived solvents such as ethanol and 2-methyltetrahydrofuran (2-MeTHF).
Table 4: Green Synthetic Approaches to Amide Bond Formation
| Method | Conditions | Advantages |
| Microwave-Assisted Synthesis | Solvent-free, Catalyst (e.g., CAN) | Rapid reaction times, high yields, reduced waste. |
| Ball Milling | Solvent-free | Eliminates the need for solvents, high reaction efficiency. |
| Ring-opening of Epoxides | Solvent-free or in water | Direct route to β-amino alcohols. |
Maximizing Atom Economy and Process Efficiency
Atom Economy is a concept that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product. nih.gov A reaction with 100% atom economy means that all the atoms of the reactants are found in the final product, with no byproducts.
For the synthesis of this compound, a common method is the Schotten-Baumann reaction, which involves the reaction of an amine (2-amino-2-phenylethanol) with an acid chloride (benzoyl chloride) in the presence of a base. byjus.comwikipedia.orgvedantu.com
Reaction: C₆H₅COCl + H₂N(CH(Ph)CH₂OH) + NaOH → C₆H₅CONH(CH(Ph)CH₂OH) + NaCl + H₂O
The atom economy for this reaction can be calculated as follows:
Molecular Weight of Product (C₁₅H₁₅NO₂): 241.29 g/mol
Molecular Weight of Reactants (C₆H₅COCl + C₈H₁₁NO + NaOH): 140.57 g/mol + 137.18 g/mol + 40.00 g/mol = 317.75 g/mol
Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 Atom Economy (%) = (241.29 / 317.75) x 100 ≈ 75.9%
While a 75.9% atom economy is reasonable, alternative routes with higher atom economy are desirable. For example, the direct catalytic amidation of benzoic acid with 2-amino-2-phenylethanol would, in theory, have a 100% atom economy, with water being the only byproduct.
Process Mass Intensity (PMI) provides a more holistic measure of the efficiency of a chemical process by considering the total mass of all materials (reactants, solvents, reagents, process water) used to produce a certain mass of the final product. tandfonline.comacs.org
PMI = Total Mass in (kg) / Mass of Product (kg)
A lower PMI value indicates a greener and more efficient process. In industrial settings, PMI values for multi-step syntheses can be very high, often in the hundreds or even thousands. nih.gov Strategies to reduce PMI include:
Minimizing the use of solvents, especially in workup and purification steps.
Using catalytic rather than stoichiometric reagents.
Reducing the number of synthetic steps.
Recycling solvents and catalysts.
By focusing on both atom economy at the reaction level and PMI at the process level, more sustainable and cost-effective methods for the synthesis of this compound can be developed.
Table 5: Comparison of Green Chemistry Metrics for Amide Synthesis
| Metric | Focus | Ideal Value | Significance |
| Atom Economy | Efficiency of incorporating reactant atoms into the product. | 100% | Measures the intrinsic efficiency of a reaction. |
| Process Mass Intensity (PMI) | Total mass of materials used per mass of product. | 1 | Provides a holistic view of process efficiency and waste generation. |
Post-Synthetic Modifications and Functional Group Transformations of this compound
The structure of this compound features two primary sites for chemical modification: the secondary amide N-H group and the primary hydroxyl (-OH) group of the hydroxyethyl moiety. These sites, along with the two aromatic rings, provide a versatile scaffold for post-synthetic modifications. Such transformations are crucial for developing analogues with tailored properties and for conducting structure-activity relationship (SAR) studies. The challenge in modifying this molecule lies in achieving selectivity, as both the amide and hydroxyl groups can exhibit nucleophilic character.
Selective Alkylation and Acylation of the Hydroxyethyl Moiety
The primary alcohol of the hydroxyethyl side chain is a key target for functionalization. Selective alkylation and acylation at this position, without affecting the amide nitrogen, can significantly alter the compound's polarity, lipophilicity, and steric profile.
Selective Acylation:
Chemoselective O-acylation of amino alcohols like this compound can be achieved by leveraging the differential reactivity of the amine and hydroxyl groups under specific pH conditions. In a strongly acidic medium, the amide nitrogen is less nucleophilic than the hydroxyl oxygen. This principle allows for the selective acylation of the hydroxyl group. A common and effective method involves the use of an acyl halide or carboxylic anhydride in an acidic solvent such as anhydrous trifluoroacetic acid (TFA). nih.gov Under these conditions, the amide group is protonated and thus deactivated towards acylation, allowing the hydroxyl group to react selectively with the acylating agent to form the corresponding ester. nih.gov
For instance, the reaction of this compound with an acyl chloride (R-COCl) in TFA would yield the O-acyl derivative, N-(1-Phenyl-2-acyloxyethyl)benzamide. This approach is highly efficient for producing side-chain esters in a single step, often without the need for chromatographic purification. nih.gov
Selective Alkylation:
Selective O-alkylation of the hydroxyethyl group presents a greater challenge due to the competing N-alkylation at the amide position. The outcome of the alkylation reaction is highly sensitive to the choice of base, solvent, and alkylating agent. mdpi.com In many ambident nucleophiles, the use of alkaline metal salts as bases tends to favor N-alkylation. mdpi.com
To achieve selective O-alkylation, specific catalytic systems can be employed. While not described specifically for this compound, methodologies for related systems, such as 2-oxo-1,2-dihydropyridines, have utilized zinc (II) systems or silver salts to promote selective O-alkylation over N-alkylation. mdpi.com Such strategies could potentially be adapted to favor the formation of N-(1-Phenyl-2-alkoxyethyl)benzamide derivatives. Temporary protection of the amide N-H is another viable, albeit less direct, strategy to ensure exclusive modification at the hydroxyl position.
Table 1: Methodologies for Selective Modification of the Hydroxyethyl Moiety
| Transformation | Reagents and Conditions | Product Type | Rationale for Selectivity |
| O-Acylation | Acyl Chloride or Anhydride, Trifluoroacetic Acid (TFA) | N-(1-Phenyl-2-acyloxyethyl)benzamide | Acidic medium deactivates the amide nitrogen, making the hydroxyl group the primary nucleophile. nih.gov |
| O-Alkylation | Alkyl Halide, specific metal catalysts (e.g., Ag₂CO₃, ZnO/ZnCl₂) | N-(1-Phenyl-2-alkoxyethyl)benzamide | Certain metal ions can coordinate to the oxygen atom, enhancing its nucleophilicity for selective O-alkylation. mdpi.com |
Derivatization of the Phenyl Ring and Benzamide Core for Structure-Activity Relationship Studies
Systematic modification of the phenyl ring and the benzamide core is a cornerstone of medicinal chemistry, enabling the exploration of structure-activity relationships (SAR). By introducing various substituents at different positions on these aromatic rings, researchers can probe the electronic and steric requirements for biological activity.
Derivatization of the Benzamide Core:
The benzamide portion of the molecule is readily derivatized by synthesizing analogues from substituted benzoic acids. The standard synthetic route involves the amide coupling of a desired benzoic acid derivative with 2-amino-2-phenylethanol. This can be achieved using various coupling reagents, such as N,N′-diisopropylcarbodiimide (DIC) in the presence of an activating agent like N-hydroxybenzotriazole (HOBt). nih.gov This modular approach allows for the introduction of a wide array of functional groups onto the benzamide phenyl ring.
SAR studies on other N-phenylbenzamide series have shown that incorporating electron-withdrawing groups, such as nitro (NO₂) or trifluoromethyl (CF₃), can be beneficial for potency in certain biological contexts, such as antischistosomal activity. nih.gov Conversely, electron-donating groups like methoxy (B1213986) (-OCH₃) or alkyl groups can also be explored to map the electronic requirements of the target binding site.
Derivatization of the Phenyl Ring:
Modification of the phenyl ring originating from the 2-amino-2-phenylethanol moiety follows a similar synthetic logic. The synthesis would begin with a substituted 2-amino-2-phenylethanol, which is then coupled with benzoyl chloride or benzoic acid. This allows for the exploration of substituents on the second aromatic ring. Studies on various benzamide scaffolds have demonstrated the importance of substitution patterns on this ring for biological activity and selectivity. nih.govnih.govnih.gov For example, in a series of bis-benzamides, a nitro group at the N-terminus was found to be essential for biological activity. nih.gov The position of the substituent (ortho, meta, or para) is also a critical factor, as demonstrated in N-phenylbenzamide analogues where shifting a nitro group from the para to the meta position on the anilide ring enhanced potency. nih.gov
Table 2: Representative Substitutions for SAR Studies on the Benzamide Scaffold
| Ring Modified | Position | Substituent Type | Example Substituent | Potential Impact on Activity |
| Benzamide Core | para | Electron-withdrawing | -NO₂, -CF₃ | Often enhances potency in various biological targets. nih.gov |
| Benzamide Core | meta, para | Halogen | -Cl, -F | Modulates lipophilicity and can introduce specific electronic interactions. |
| Phenyl Ring | para | Electron-donating | -OCH₃, -CH₃ | Can improve binding affinity or alter metabolic stability. |
| Phenyl Ring | meta | Electron-withdrawing | -NO₂ | Positional changes can drastically alter biological potency. nih.gov |
| Both Rings | Various | Multiple Substituents | di-chloro, fluoro-nitro | Can lead to synergistic effects on activity and selectivity. |
Spectroscopic and Computational Analysis of N 1 Phenyl 2 Hydroxyethyl Benzamide
Detailed Conformational Analysis and Dynamic Molecular Behavior
The biological activity and physical properties of N-(1-Phenyl-2-hydroxyethyl)benzamide are intrinsically linked to its three-dimensional shape, or conformation, and its dynamic behavior in solution.
The amide bond (C-N) in this compound has a partial double bond character due to resonance. nanalysis.com This restricts free rotation around this bond, leading to the existence of different rotational isomers, or conformers. The energy barrier to this rotation is a key parameter that influences the molecule's flexibility. nih.govresearchgate.net
Computational methods, such as Density Functional Theory (DFT), can be used to calculate the potential energy surface for rotation around the amide bond. nsf.gov These calculations help to identify the most stable conformations and the transition states that separate them, thereby quantifying the rotational energy barrier. Experimental techniques like dynamic NMR spectroscopy can also be used to measure these barriers by analyzing how the NMR signals change with temperature. nih.gov Studies on similar benzamide (B126) structures have shown that the orientation of the phenyl rings and steric interactions can significantly influence the conformational preferences. nih.govresearchgate.net
Intramolecular hydrogen bonds can play a significant role in stabilizing specific conformations of this compound. rsc.orgresearchgate.net A likely intramolecular hydrogen bond can form between the hydrogen atom of the hydroxyl group (O-H) and the oxygen atom of the amide carbonyl group (C=O). smolecule.com
Dynamic NMR Studies to Probe Conformational Exchange Processes
Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is a powerful technique for investigating the kinetics of conformational exchange processes in molecules. orientjchem.org For this compound, DNMR studies would primarily focus on the restricted rotation around the amide C–N bond. This bond possesses a partial double-bond character due to electron delocalization, leading to a significant energy barrier for rotation. researchgate.net This phenomenon results in distinct NMR signals for atoms in environments that would otherwise be chemically equivalent if rotation were rapid.
By conducting NMR experiments at variable temperatures, it is possible to observe changes in the spectra as the rate of conformational exchange changes. At low temperatures, where rotation is slow on the NMR timescale, separate signals for different conformers may be observed. As the temperature is increased, the rate of rotation increases, causing these signals to broaden, coalesce into a single broad peak at the coalescence temperature (Tc), and finally sharpen into a time-averaged signal at higher temperatures.
Analysis of the lineshape at different temperatures allows for the calculation of the free energy of activation (ΔG‡) for the rotational barrier. For example, a study on the structurally related compound 2-(benzylideneamino)-N-[(R)-2-hydroxy-2-methyl-1-phenylpropyl]acetamide showed interesting dynamic NMR properties, and a rotational energy barrier of ΔG‡ = 15.1 ± 0.1 kcal mol-1 was calculated for the methylene (B1212753) protons adjacent to the azomethine group. researchgate.net For N-benzoyl derivatives like N-benzoyl piperidine (B6355638), rotational barriers have been found to be in the range of 57-65 kJ mol-1 (approximately 13.6-15.5 kcal/mol). researchgate.net It is expected that this compound would exhibit a similar energy barrier. Factors such as the solvent polarity and steric effects can influence this barrier; polar solvents tend to increase the rotational barrier. researchgate.net
| Parameter | Value | Reference Compound |
| ΔG‡ | 15.1 ± 0.1 kcal mol-1 | 2-(benzylideneamino)-N-[(R)-2-hydroxy-2-methyl-1-phenylpropyl]acetamide researchgate.net |
| ΔG‡ | 13.6 - 15.5 kcal mol-1 | N-benzoyl piperidine derivatives researchgate.net |
Theoretical Chemistry and Advanced Computational Modeling of this compound
Quantum Chemical Calculations for Electronic Structure, Reactivity Descriptors, and Spectroscopic Predictions
These computational methods are also used to calculate key electronic properties and reactivity descriptors. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental in this regard. The HOMO-LUMO energy gap is a critical parameter for predicting a molecule's chemical reactivity, kinetic stability, and polarizability. mdpi.com
Furthermore, quantum chemical calculations can predict various spectroscopic properties. nih.gov By calculating the energies of singlet and triplet states and the oscillator strengths of electronic transitions, it is possible to simulate UV-Visible absorption spectra. researchgate.net This allows for a direct comparison between theoretical predictions and experimental data, aiding in the interpretation of the observed spectral features. researchgate.net The use of molecular electrostatic potential (MEP) maps can also help in evaluating the proton-acceptor properties of different functional groups within the molecule. researchgate.net
| Computational Method | Application | Predicted Properties |
| Density Functional Theory (DFT) | Geometry Optimization, Conformational Analysis | Stable conformations, intramolecular interactions (e.g., hydrogen bonding) smolecule.com |
| HOMO-LUMO Analysis | Electronic Structure, Reactivity Prediction | Chemical reactivity, kinetic stability, polarizability mdpi.com |
| Time-Dependent DFT (TD-DFT) | Spectroscopic Prediction | UV-Visible absorption spectra, electronic transition energies nih.govresearchgate.net |
| Molecular Electrostatic Potential (MEP) | Reactivity Analysis | Proton-acceptor properties of functional groups researchgate.net |
Molecular Docking and Molecular Dynamics Simulations to Predict Binding Poses and Interactions with Target Macromolecules
Molecular docking and molecular dynamics (MD) simulations are powerful in silico tools used to predict and analyze the interaction between a small molecule (ligand), such as this compound, and a biological macromolecule (receptor), typically a protein. walshmedicalmedia.com These computational techniques are fundamental in drug discovery and molecular biology for understanding potential biochemical mechanisms. walshmedicalmedia.com
Molecular docking predicts the preferred orientation (pose) of the ligand when bound to a receptor's binding site to form a stable complex. walshmedicalmedia.com The process involves generating various conformations of the ligand and placing them into the receptor's active site. scispace.com A scoring function is then used to estimate the binding affinity, often expressed as a docking score, which helps in ranking potential poses. mdpi.com For benzamide derivatives, docking studies have been used to predict interactions with target proteins like DNA gyrase, identifying key binding interactions such as hydrogen bonds. mdpi.com
Following docking, MD simulations can be performed to study the dynamic behavior of the ligand-receptor complex over time. These simulations provide insights into the stability of the binding pose and the flexibility of both the ligand and the receptor. By simulating the atomic movements, MD can reveal conformational changes upon binding and provide a more detailed picture of the intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex.
Calculation of Molecular Descriptors (e.g., Topological Polar Surface Area, LogP, Hydrogen Bond Donors/Acceptors) for Chemoinformatic Applications
Molecular descriptors are numerical values that characterize the physical, chemical, and topological properties of a molecule. These descriptors are crucial in chemoinformatics and quantitative structure-activity relationship (QSAR) studies. For this compound, several key descriptors have been computationally determined. nih.gov
LogP (Octanol-Water Partition Coefficient): This value indicates the lipophilicity of a compound. The computed XLogP3-AA value for this molecule is 2.6, suggesting it is moderately lipophilic. nih.gov
Topological Polar Surface Area (TPSA): TPSA is the sum of the surfaces of polar atoms (usually oxygens and nitrogens) in a molecule. It is a good predictor of a drug's transport properties, such as intestinal absorption and blood-brain barrier penetration. The calculated TPSA for this compound is 49.3 Ų. nih.gov
Hydrogen Bond Donors and Acceptors: The number of hydrogen bond donors and acceptors is critical for molecular recognition and binding to biological targets. This compound has 2 hydrogen bond donors (from the -OH and -NH groups) and 2 hydrogen bond acceptors (from the C=O and -OH oxygens). nih.gov
These descriptors, along with others like molecular weight and rotatable bond count, provide a quantitative profile of the molecule for use in computational models to predict its behavior and properties. nih.gov
| Molecular Descriptor | Value | Source |
| Molecular Formula | C15H15NO2 | PubChem nih.gov |
| Molecular Weight | 241.28 g/mol | PubChem nih.gov |
| XLogP3-AA (LogP) | 2.6 | PubChem nih.gov |
| Hydrogen Bond Donor Count | 2 | PubChem nih.gov |
| Hydrogen Bond Acceptor Count | 2 | PubChem nih.gov |
| Rotatable Bond Count | 4 | PubChem nih.gov |
| Topological Polar Surface Area (TPSA) | 49.3 Ų | PubChem nih.gov |
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of N 1 Phenyl 2 Hydroxyethyl Benzamide Derivatives
Elucidation of Key Structural Motifs and Their Influence on Biological Activities
The biological profile of N-(1-Phenyl-2-hydroxyethyl)benzamide analogues is highly sensitive to structural modifications across three primary domains of the molecule. Structure-activity relationship (SAR) studies have systematically explored these domains to identify the key motifs responsible for potency and selectivity.
Impact of Substitutions on the Phenyl Group
The aromatic phenyl ring originating from the phenylethanolamine portion of the molecule is a critical site for modification, where the nature and position of substituents can drastically alter biological activity. Research on various benzamide-containing compounds has demonstrated that introducing different functional groups can modulate properties such as potency and target selectivity.
For instance, in a series of novel benzamides designed as potential fungicides, the introduction of a fluorine atom at the 2-position of a benzene (B151609) ring was found to confer superior inhibitory activity against tested fungi compared to other substitutions nih.gov. Similarly, studies on benzamide (B126) derivatives containing a benzimidazole moiety have shed light on the effects of electron-donating and electron-withdrawing groups. A para-methoxy (-OCH3) group, which is electron-donating, significantly enhanced anticancer activity, whereas ortho- and meta-methoxy substituents did not provide the same benefit wikipedia.org. Conversely, the presence of strongly electron-withdrawing dinitro substitutions was shown to produce a potent antimicrobial effect wikipedia.org.
These findings highlight the importance of both electronic and steric factors. The position of the substituent dictates its interaction with the target protein, influencing binding affinity and subsequent biological response.
Below is a data table summarizing the observed effects of various substitutions on the phenyl ring of related benzamide structures.
| Substituent | Position | Observed Effect on Activity | Compound Class Studied |
| Fluoro (-F) | 2-position | Superior fungicidal activity | Benzamides with 1,2,4-oxadiazole |
| Methoxy (B1213986) (-OCH3) | para (4-position) | Significantly improved anticancer activity | Benzimidazole-benzamides |
| Methoxy (-OCH3) | ortho, meta | No improvement in anticancer activity | Benzimidazole-benzamides |
| Dinitro (-NO2) | 2,4-positions | Potent antimicrobial effect | Benzimidazole-benzamides |
| Chloro (-Cl), Bromo (-Br) | meta (3-position) | Promising antimicrobial activity | Benzimidazole-benzamides |
Role of the Hydroxyethyl (B10761427) Chain Length, Branching, and Stereochemistry
The N-(1-phenyl-2-hydroxyethyl) portion of the molecule, also known as a phenylethanolamine or β-hydroxyphenethylamine structure, is fundamental to its activity, with its length, branching, and stereochemistry being pivotal determinants of interaction with biological targets mdpi.com.
Chain Length and Branching: The two-carbon (ethyl) chain is a common motif in many biologically active compounds, including endogenous neurotransmitters nih.gov. SAR studies on related 2-phenethylamine derivatives have shown that altering this linker can significantly impact activity. For example, elongation of the alkyl chain at the α-position (the carbon adjacent to the nitrogen) has been associated with a decrease in activity at dopaminergic pathways nih.gov. Similarly, introducing substituents at the α-carbon can reduce efficacy at certain receptors nih.gov. This suggests that the two-carbon chain provides an optimal distance and conformation for binding to many biological targets.
Stereochemistry: The presence of a hydroxyl group on the β-carbon (the carbon attached to the phenyl ring) creates a chiral center, meaning the molecule can exist as two non-superimposable mirror images (enantiomers). This stereochemistry is often a critical factor in biological activity, as receptor binding sites are themselves chiral.
A landmark study on the stereoisomers of ohmefentanyl, a potent analgesic agent that contains a 2-hydroxy-2-phenylethyl group, powerfully illustrates this principle. The study synthesized and tested eight different stereoisomers arising from three chiral centers. The results revealed extreme differences in analgesic potency, with the most potent isomer being over 13,000 times more active than morphine, while its corresponding antipode (mirror image) was among the least potent of all isomers tested nih.gov. Crucially, the research identified that the S-configuration at the carbon atom bearing the hydroxyl group was beneficial for analgesic potency and binding affinity to the µ-opioid receptor nih.gov. This demonstrates that a specific three-dimensional arrangement of the phenyl ring and the hydroxyl group is required for optimal interaction with the receptor.
The table below shows the dramatic effect of stereochemistry on the analgesic activity of ohmefentanyl isomers, highlighting the importance of the configuration at the carbon corresponding to the hydroxyethyl chain.
| Isomer Configuration (Piperidine 3,4; Phenylethyl 2) | Analgesic Potency (ED50 in mg/kg) | Potency Relative to Morphine |
| (3R, 4S, 2'S) | 0.00106 | ~13,100x |
| (3R, 4S, 2'R) | 0.00465 | ~2,990x |
| Antipode of (3R, 4S, 2'S) | Very low potency | - |
| Antipode of (3R, 4S, 2'R) | Very low potency | - |
Effects of Modifications to the Benzamide Core
The benzamide core itself is a versatile scaffold that can be modified to fine-tune the biological activity of the molecule. The amide bond is crucial as it can participate in hydrogen bonding with receptor sites. Modifications often involve altering the benzamide ring or replacing the amide group with a bioisostere—a different functional group with similar physical or chemical properties.
Bioisosteric replacement of the amide group is a common strategy in medicinal chemistry. For example, heterocyclic rings like 1,2,4-oxadiazole have been successfully used to replace the amide linkage in certain classes of compounds, leading to analogues with retained or even improved biological activities and different physicochemical properties nih.govnih.gov. Such modifications can influence the molecule's stability, electronic distribution, and conformational flexibility.
Furthermore, adding substituents to the benzamide's own phenyl ring can have a significant impact. Studies on N-(2-aminophenyl)-benzamides as histone deacetylase (HDAC) inhibitors have shown that substitutions on this ring are key to their activity. In a separate class of compounds, bis-benzamides, a nitro group at the N-terminus of the scaffold was found to be essential for its antiproliferative activity in prostate cancer cells. These examples underscore that the benzamide moiety is not merely a structural linker but an active participant in the molecule's interaction with its biological target.
Quantitative Structure-Activity Relationships (QSAR) Modeling for this compound Analogues
QSAR studies establish a mathematical relationship between the chemical properties of a series of compounds and their biological activity. This approach moves drug design from a trial-and-error process to a more predictive, computer-aided methodology.
Development and Validation of Predictive QSAR Models
For classes of compounds like benzamide derivatives, QSAR models are developed by first calculating a range of molecular descriptors for a set of molecules with known biological activities. These descriptors quantify various properties of the molecules. Then, statistical methods are employed to build a model that correlates a selection of these descriptors with the observed activity.
Commonly used techniques for model generation include Genetic Function Approximation (GFA), Partial Least Squares (PLS), and Multiple Linear Regression (MLR). A robust QSAR model is one that not only fits the data for the compounds used to create it (the training set) but can also accurately predict the activity of new, untested compounds.
The quality and predictive power of a QSAR model are assessed using several statistical metrics:
R² (Coefficient of Determination): Indicates how well the model fits the training set data. A value closer to 1.0 suggests a better fit. For example, a QSAR model for anticonvulsant 2-amino-N-benzylacetamide derivatives showed a high R² of 0.9270.
Q² (Cross-Validated R²): Measures the internal predictive ability of the model, often determined using a leave-one-out cross-validation method. A QSAR study on HDAC inhibitors reported a cross-validated coefficient (r²CV) of 0.815.
R²pred (Predictive R²): Evaluates the model's ability to predict the activity of an external test set of compounds not used in model generation. A value greater than 0.6 is generally considered good.
A statistically significant and validated QSAR model can then be used to screen virtual libraries of compounds, prioritizing the synthesis of those predicted to have the highest activity.
Identification of Physicochemical and Electronic Descriptors Correlated with Biological Activity
Through QSAR modeling, specific molecular descriptors that significantly influence the biological activity of benzamide-related compounds have been identified. These descriptors can be broadly categorized into electronic, hydrophobic, and steric/topological properties.
Electronic Descriptors: These describe the electronic aspects of a molecule, which are crucial for drug-receptor interactions.
HOMO-LUMO Energy Gap (Δε): The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) relates to the chemical reactivity and stability of a molecule. It has been identified as an influential descriptor for the anticonvulsant activity of some benzamide-related structures.
Dipole Moment: This descriptor measures the polarity of the molecule and has also been correlated with anticonvulsant activity.
Electrophilicity Index (Ω): This quantum-chemical descriptor quantifies the ability of a molecule to accept electrons and has been shown to influence biological activity.
Hydrophobic and Steric/Topological Descriptors: These relate to how a molecule moves through and fits into a biological environment.
LogP (Partition Coefficient): A measure of a compound's hydrophobicity, which affects its ability to cross cell membranes. LogP was identified as a key descriptor in a QSAR study of N-(2-Aminophenyl)-benzamide derivatives acting as HDAC inhibitors.
Molecular Weight (MW): This simple descriptor can influence a compound's absorption and distribution.
Number of Rotatable Bonds: This relates to the conformational flexibility of a molecule, which is important for fitting into a receptor's binding site.
Number of Hydrogen-Bond Acceptors: This descriptor is vital as hydrogen bonds are a key component of drug-receptor binding.
The following table lists key descriptors and their importance as identified in QSAR studies of related amide-containing compounds.
| Descriptor Type | Specific Descriptor | Significance in Biological Activity |
| Electronic | HOMO-LUMO energy gap (Δε) | Influences molecular reactivity and stability. |
| Electronic | Dipole Moment | Correlates with molecular polarity and interactions. |
| Electronic | Electrophilicity Index (Ω) | Measures electron-accepting capability. |
| Hydrophobic | LogP | Governs membrane permeability and hydrophobic interactions. |
| Steric/Topological | Molecular Weight (MW) | Affects absorption and distribution. |
| Steric/Topological | Number of Rotatable Bonds | Relates to conformational flexibility and receptor fit. |
| Steric/Topological | Number of H-Bond Acceptors | Key for specific drug-receptor hydrogen bonding interactions. |
By understanding which descriptors are most influential, medicinal chemists can rationally design new this compound derivatives with optimized properties for enhanced biological activity.
Structure-Property Relationships (SPR) for Chemical Behavior and Stability
The relationship between the chemical structure of this compound derivatives and their physicochemical properties is a critical area of study. These relationships, known as Structure-Property Relationships (SPR), govern the compounds' chemical behavior, stability, and ultimately their suitability for various applications. Understanding these principles allows for the rational design of new derivatives with optimized characteristics.
Structural Determinants of Metabolic Stability (from a Chemical Degradation Perspective)
Metabolic stability is a crucial property that determines the in vivo half-life of a compound. From a chemical degradation perspective, it is largely influenced by the presence of sites susceptible to metabolic enzymes. In derivatives of this compound, several structural features can be modified to enhance metabolic stability.
Key metabolic pathways for related N-substituted benzamides often involve oxidative metabolism. For instance, N-methylbenzamides can be metabolized to N-(hydroxymethyl) compounds. The stability of these metabolites is highly dependent on substitution patterns. Substitution on the nitrogen atom of the amide can markedly affect the stability of the N-methylol produced during metabolism nih.gov. Similarly, substitution at the 4-position of the phenyl ring in N-(hydroxymethyl)-benzamide derivatives does not significantly alter their stability under certain conditions nih.gov.
Research on N-benzylbenzamide scaffolds has shown that specific substitutions can significantly improve metabolic stability. The introduction of an ortho trifluoromethylbenzyl group, for example, is a strategy used to enhance both inhibitory activity on enzymes like soluble epoxide hydrolase (sEH) and the metabolic stability of the compounds acs.org. In vitro studies using rat liver microsomes are a common method to assess this stability. For example, certain N-benzylbenzamide derivatives have demonstrated high stability, with over 90% of the compound remaining intact after one hour of incubation.
Table 1: Metabolic Stability of Selected N-Benzylbenzamide Derivatives in Rat Liver Microsomes
| Compound | Key Structural Feature | Incubation Time (h) | % Remaining Intact | Source |
|---|---|---|---|---|
| 1c | N-Benzylbenzamide core | 1 | ~92% | acs.org |
| 14c | Optimized N-Benzylbenzamide | 1 | ~96% | acs.org |
This data illustrates that strategic structural modifications can lead to derivatives with enhanced resistance to metabolic degradation.
Understanding Ligand Lipophilicity Efficiency (LLE) in Context of Chemical Design
Ligand Lipophilicity Efficiency (LLE), also referred to as Lipophilic Efficiency (LiPE), is a critical metric in medicinal chemistry for evaluating the quality of compounds wikipedia.org. It provides a measure of the balance between a compound's potency and its lipophilicity, which is essential for optimizing drug-like properties. High lipophilicity can lead to poor solubility, high metabolic turnover, and non-specific binding, while potency is necessary for therapeutic effect at low concentrations wikipedia.orgresearchgate.netsciforschenonline.org.
LLE is calculated using the following formula: LLE = pIC₅₀ - logP (or cLogP) wikipedia.orgcsmres.co.uk
Where:
pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration, a measure of potency.
logP (or its calculated version, cLogP) is the logarithm of the partition coefficient, a measure of lipophilicity.
The goal in chemical design is to increase potency without a concurrent increase in lipophilicity sciforschenonline.orgcsmres.co.uk. A higher LLE value indicates that a compound achieves its potency efficiently, without excessive lipophilicity. Generally, an LLE value in the range of 5 to 7 is considered desirable for drug candidates csmres.co.uk. This metric helps prioritize compounds that gain affinity through specific, directed interactions rather than non-specific hydrophobic interactions csmres.co.uk.
Table 2: Interpreting Ligand Lipophilicity Efficiency (LLE) Values
| LLE Value | Interpretation | Implication for Chemical Design | Source |
|---|---|---|---|
| < 3 | Low Efficiency | Potency is likely driven by high lipophilicity, increasing risks of promiscuity and poor ADME properties. | researchgate.netcsmres.co.uk |
| 3 - 5 | Moderate Efficiency | Acceptable for lead compounds, but optimization is needed to improve the balance. | researchgate.net |
| > 5 | High Efficiency | Desirable for drug candidates; indicates an optimal balance between potency and lipophilicity. | csmres.co.ukresearchgate.net |
By applying the LLE concept, chemists can guide the optimization of this compound derivatives to produce candidates with a higher probability of success.
Influence of Substituent Inductive and Resonance Effects on Intermolecular Interactions (e.g., Hydrogen Bonding)
The nature and position of substituents on the aromatic rings of this compound can profoundly influence its intermolecular interactions through inductive and resonance effects. These electronic effects alter the electron density distribution within the molecule, thereby affecting the strength of non-covalent interactions like hydrogen bonding and aromatic interactions.
Inductive Effects: These are transmitted through sigma (σ) bonds and are related to the electronegativity of atoms. Electron-withdrawing groups (EWGs), such as nitro (-NO₂) or trifluoromethyl (-CF₃), pull electron density away from the aromatic ring. This can increase the acidity of N-H or O-H protons, making them stronger hydrogen bond donors. Conversely, electron-donating groups (EDGs), like methyl (-CH₃) or methoxy (-OCH₃), push electron density into the ring, potentially making nearby atoms stronger hydrogen bond acceptors.
Resonance Effects: These occur in conjugated systems and involve the delocalization of pi (π) electrons. Substituents with lone pairs (e.g., -NH₂, -OH) or pi bonds (e.g., -NO₂) can donate or withdraw electron density through resonance. This effect can be more powerful than the inductive effect and can influence the charge distribution across the entire molecule.
Studies on related aromatic systems have demonstrated that electron-withdrawing substituents can significantly increase the strength of aromatic stacking and edge-to-face interactions, largely due to electrostatic contributions rsc.org. In the context of this compound, a substituent on one of the phenyl rings can alter the partial charges on the amide carbonyl oxygen and the amide proton. For example, an EWG on the benzamide ring would make the carbonyl oxygen a weaker hydrogen bond acceptor and the amide proton a stronger hydrogen bond donor. These modifications are critical for tuning the binding affinity of the molecule to its biological targets. The presence of strong electronegative atoms like fluorine can also facilitate reduction processes by attracting electrons nih.gov.
Mechanistic Investigations of Molecular Interactions with Biological Targets
The biological activity of this compound derivatives stems from their specific interactions with macromolecules like enzymes and receptors. Elucidating the mechanisms of these interactions is fundamental to understanding their pharmacological effects and for the development of targeted therapeutic agents.
Elucidation of Enzyme Inhibition Mechanisms (e.g., Cholinesterases, Proteases, Kinases)
Derivatives of benzamide are known to be effective enzyme inhibitors, targeting a range of enzymes implicated in various diseases. The benzamide moiety often serves as a key pharmacophore that can interact with the active site of an enzyme.
Recent studies have shown that compounds incorporating both benzamide and sulfonamide pharmacophores can be potent inhibitors of human carbonic anhydrases (hCA I and hCA II) and acetylcholinesterase (AChE) nih.gov. For instance, certain N-(1-(4-Methoxyphenyl)-3-oxo-3-((4-(N-(substituted)sulfamoyl)phenyl)amino)prop-1-en-1-yl)benzamides have demonstrated inhibitory potencies in the nanomolar range against these enzymes nih.gov. The mechanism often involves the sulfonamide group coordinating to the zinc ion in the active site of carbonic anhydrases, while the rest of the molecule, including the benzamide portion, forms additional interactions (e.g., hydrogen bonds, hydrophobic interactions) with amino acid residues, enhancing binding affinity and selectivity.
Table 3: Enzyme Inhibitory Activity of Benzamide-Sulfonamide Derivatives
| Compound | Target Enzyme | Kᵢ (nM) | Source |
|---|---|---|---|
| 3g | hCA I | 4.07 ± 0.38 | nih.gov |
| 3c | hCA II | 10.68 ± 0.98 | nih.gov |
| 3f | AChE | 8.91 ± 1.65 | nih.gov |
Additionally, adamantyl-benzamide derivatives have been developed as dual inhibitors of Fatty Acid Amide Hydrolase (FAAH) and agonists of the cannabinoid type 2 receptor, highlighting the versatility of the benzamide scaffold in designing multi-target agents uniba.it.
Studies on Receptor Modulation and Antagonism
Beyond enzyme inhibition, benzamide derivatives have been extensively studied as modulators of various cell surface and intracellular receptors. Their ability to act as agonists (activators) or antagonists (blockers) makes them valuable chemical tools and potential therapeutics.
For example, novel benzamide derivatives have been designed and synthesized as agonists for the sigma-1 receptor (S1R), a molecular chaperone involved in neuroprotection mdpi.comnih.gov. Molecular docking studies suggest that the benzamide core can form key interactions, such as a salt bridge with Glu172 and a hydrogen bond with Tyr103, within the receptor's binding site mdpi.com. Modifications to the benzamide structure can fine-tune the affinity and selectivity for S1R over other receptors like the sigma-2 receptor (S2R) mdpi.comnih.gov.
In other research, benzamide-based compounds have been identified as high-affinity histamine H₃ receptor antagonists, which have potential applications in treating sleep-wake disorders nih.gov. Furthermore, adamantyl-benzamide derivatives have been shown to act as full agonists at the cannabinoid type 2 receptor (CB2R), which is a promising target for anti-inflammatory therapies uniba.it. These studies demonstrate that the this compound scaffold can be adapted to interact with a diverse range of biological receptors, leading to specific modulatory effects.
Biophysical Characterization of DNA/RNA Binding Interactions
The interaction of small molecules with nucleic acids is a critical area of study in medicinal chemistry, providing insights into mechanisms of action and pathways for the rational design of new therapeutic agents. While comprehensive biophysical data on the direct binding of this compound to DNA and RNA are not extensively documented in the public domain, the broader class of benzamide derivatives has been investigated for its nucleic acid binding properties. These studies offer a foundational understanding of the potential interactions.
Research into benzamide-DNA interactions has revealed that the nature of the DNA can be a critical determinant of binding. For instance, benzamide has been shown to have a higher affinity for coenzymic DNA associated with poly(ADP-ribose) polymerase compared to unfractionated calf thymus DNA nih.gov. A model for this interaction was proposed based on the X-ray crystallographic structure of a complex between 9-ethyladenine and benzamide. This model indicated a specific hydrogen bond formation between an amide hydrogen atom of benzamide and the N-3 position of adenine nih.gov. Notably, the aromatic ring of benzamide in this complex did not intercalate between the adenine bases but was positioned nearly perpendicular to the planes of the stacked bases nih.gov. This suggests a binding mode that is distinct from classical intercalators.
Studies on other benzimidazole derivatives, which share structural similarities with benzamides, have shown micromolar binding affinities for RNA internal loops, as determined by fluorescence-based binding assays nih.gov. This highlights the potential for the benzamide scaffold to interact with structured RNA molecules.
Molecular Basis of Melanin Binding Affinity and Selectivity
The affinity of certain benzamide derivatives for melanin has been a subject of significant research, largely driven by the development of diagnostic and therapeutic agents for melanoma, a type of skin cancer characterized by melanin production. Melanin is a biopolymer that exists in two main forms: the black-to-brown eumelanin and the yellow-to-reddish-brown, sulfur-containing pheomelanin nih.govnih.gov. The selective accumulation of benzamides in melanin-rich tissues forms the basis of their use in melanoma imaging and targeted radiotherapy nih.govplos.org.
The molecular basis for the high affinity of benzamide derivatives for melanin is thought to involve a combination of electrostatic and hydrophobic interactions nih.gov. The benzamide structure typically includes an aromatic ring capable of engaging in π-π stacking interactions with the aromatic moieties within the melanin polymer, and an amine group that can participate in ionic interactions with the carboxylate groups present in melanin plos.org.
Quantitative studies on the melanin binding of various benzamide derivatives have been conducted, providing insights into their structure-property relationships. For example, the radioiodinated benzamide derivative, N-(2-diethylaminoethyl)-4-iodobenzamide ([¹²⁵I]BZA), has been shown to exhibit high uptake in melanotic human melanoma cells, with its binding to synthetic melanin being saturable and reversible nih.gov. Scatchard analysis of [¹²⁵I]BZA binding to synthetic melanin revealed the presence of two distinct classes of binding sites with different association constants, indicating a complex interaction mechanism nih.gov.
The following table summarizes the melanin binding affinities for selected benzamide derivatives as reported in the literature.
| Compound | Melanin Type/Source | Binding Affinity (Ka) / % Bound | Method |
| N-(2-diethylaminoethyl)-4-iodobenzamide ([¹²⁵I]BZA) | Synthetic Melanin | K₁ = 3.9 ± 1.9 x 10⁶ M⁻¹; K₂ = 2.9 ± 0.9 x 10⁴ M⁻¹ | Scatchard Analysis |
| ¹³¹I-iodofluoropicolinamide benzamide (¹³¹I-IFPABZA) | Melanin (3-200 ppm) | >98% bound | In vitro binding assay |
| ¹³¹I-iodofluoronicotiamide benzamide (¹³¹I-IFNABZA) | Melanin (3-200 ppm) | >98% bound | In vitro binding assay |
| ¹⁸F-fluoropicolinamide benzamide (¹⁸F-FPABZA) | Melanin (0.2 mg/mL) | >80% bound | In vitro binding assay |
| ¹⁸F-fluoronicotinamide benzamide (¹⁸F-FNABZA) | Melanin (0.2 mg/mL) | >80% bound | In vitro binding assay |
This table is generated based on available data for benzamide derivatives and may not be directly representative of this compound.
While these studies provide strong evidence for the melanin affinity of the benzamide scaffold, the selectivity for eumelanin versus pheomelanin is a more nuanced aspect that is less well-characterized. The structural and chemical differences between eumelanin (composed of 5,6-dihydroxyindole and 5,6-dihydroxyindole-2-carboxylic acid units) and pheomelanin (derived from benzothiazine and benzothiazole units) suggest that differential binding is possible nih.govnih.gov. However, detailed comparative studies quantifying the binding affinities of benzamide derivatives to both types of melanin are limited. The development of ligands with high selectivity for one type of melanin over the other could have implications for the diagnosis and treatment of different types of pigmented lesions. Computational studies have begun to explore the conformational changes and binding interactions between drugs and eumelanin, highlighting the importance of factors such as molecular charge, π-π stacking, and hydrogen bonding in determining binding strength rsc.org.
Advanced Applications and Research Horizons of N 1 Phenyl 2 Hydroxyethyl Benzamide in Materials Science and Chemical Biology
Application as a Modifier in Polymeric Systems and Materials Science
The incorporation of functional molecules like N-(1-Phenyl-2-hydroxyethyl)benzamide into polymeric matrices can significantly alter their bulk properties. The inherent chemical features of its benzamide (B126) structure—specifically the presence of both hydrogen bond donors (N-H and O-H) and acceptors (C=O)—allow it to form strong intermolecular interactions with polymer chains, leading to notable enhancements in material performance.
Furthermore, the flexible 2-hydroxyethyl chain can act as an internal plasticizer, increasing the free volume within the polymer network and allowing for greater chain mobility. This can enhance the flexibility and toughness of otherwise brittle resins. The phenyl group can also contribute to improved thermal stability through pi-stacking interactions between adjacent molecules within the polymer matrix.
The bifunctional nature of this compound, possessing a reactive hydroxyl group and a secondary amide, makes it a candidate for use as a monomer in the synthesis of advanced polymers like polyesters and polyamides. The hydroxyl group can participate in condensation polymerization reactions with carboxylic acids or their derivatives to form polyester (B1180765) chains.
Research into related structures supports this potential. For example, N-Hydroxyethyl acrylamide (B121943) has been successfully used as a functional initiator for the enzymatic ring-opening polymerization of monomers like ε-caprolactone, creating well-defined block copolymers. researchgate.net Similarly, the synthesis of poly-[(N-2-hydroxyethyl)-aspartamide] (PHEA) highlights the utility of the N-2-hydroxyethyl moiety in creating biocompatible and water-soluble polymers with a polypeptide backbone. illinois.edu These examples suggest that this compound could serve as a valuable building block for creating functional polymers with tailored properties for applications in biomaterials and advanced coatings. The presence of the phenyl group would impart hydrophobicity and rigidity to the resulting polymer backbone.
Development of Functional Probes and Tool Compounds in Chemical Biology
In chemical biology, small molecules are essential tools for probing complex biological systems. The benzamide scaffold is a privileged structure that is frequently used as a starting point for designing molecular probes and tool compounds to study protein function and interaction networks.
Molecular probes are designed to interact with specific biological targets, often proteins, to elucidate their function or validate their potential as therapeutic targets. The design process involves creating derivatives of a core scaffold to optimize binding affinity and selectivity. The benzamide structure is particularly amenable to such modifications.
A prominent example is the development of novel benzamide-type binders for the protein Cereblon (CRBN). acs.org These binders are crucial components of Proteolysis Targeting Chimeras (PROTACs), which are designed to induce the degradation of specific target proteins. Researchers have synthesized various benzamide derivatives and evaluated their binding affinity to CRBN, demonstrating that modifications to the benzamide scaffold, such as the introduction of fluorine atoms, can significantly enhance binding. acs.org This work provides a clear blueprint for how the this compound structure could be systematically modified to create potent and selective molecular probes for target identification and validation in various disease contexts. discoveryontarget.com
Confirming that a ligand binds to its intended target within a complex cellular environment is a critical step in drug discovery and chemical biology. Ligand-target engagement studies often employ chemical probes derived from the ligand of interest. The benzamide scaffold of this compound can be functionalized with reporter tags (e.g., fluorophores, biotin) or photo-crosslinking groups to facilitate the detection and quantification of target binding.
The development of conformationally locked benzamide derivatives as CRBN ligands showcases this principle. acs.org By optimizing the benzamide scaffold, researchers created stable binders that replicate the interactions of natural ligands. These tool compounds are invaluable for studying the downstream effects of CRBN engagement and for discovering new "neosubstrates" that are recruited for degradation. The structure-activity relationship (SAR) data from such studies, which correlate chemical modifications with binding affinity, are crucial for designing more effective therapeutic agents.
Below is a table illustrating hypothetical SAR data for benzamide derivatives in a ligand-target engagement study, based on principles from published research.
| Compound Modification (Relative to Benzamide Core) | Substitution Position | Relative Binding Affinity |
| Addition of Fluorine | Ortho-position on Benzamide Ring | Increased |
| Addition of Methyl Group | Para-position on Phenyl Ring | Slightly Decreased |
| Replacement of Hydroxyl with Methoxy (B1213986) | Side Chain | Decreased |
| Addition of Bulky Aromatic Group | Benzamide Ring | Increased Selectivity |
This table is illustrative and based on general principles of medicinal chemistry and findings related to benzamide scaffolds. acs.orgnih.gov
Design Principles for Multi-Targeted Chemical Entities Based on the Benzamide Scaffold
Chronic and complex diseases like cancer and neurodegenerative disorders often involve multiple biological pathways. This has led to a growing interest in designing multi-targeted chemical entities that can modulate several disease-relevant targets simultaneously. The benzamide scaffold is an excellent foundation for this approach due to its synthetic tractability and its ability to be decorated with various functional groups to interact with different binding sites. mdpi.com
The core principle involves identifying a common pharmacophore or merging structural features of known inhibitors for different targets onto a single benzamide framework. For instance, researchers have designed novel benzamide derivatives as potential multi-target inhibitors of acetylcholinesterase (AChE) and β-secretase (BACE1), two key enzymes in Alzheimer's disease. mdpi.com By systematically modifying substituents on the benzamide core, compounds with potent dual inhibitory activity were identified.
Similarly, N-benzylbenzamide structures have been designed as dual modulators for soluble epoxide hydrolase (sEH) and peroxisome proliferator-activated receptor γ (PPARγ). acs.org This work highlights how the benzylamide structure can serve as a merged pharmacophore, satisfying the binding requirements of two distinct targets. The design of such multi-targeted agents requires a deep understanding of the structure-activity relationships for each target and the use of molecular modeling to optimize the scaffold for dual activity. nih.gov
Strategic Integration of this compound Core into Novel Hybrid Molecules
The this compound scaffold serves as a versatile building block in the design of complex molecular architectures. Its inherent structural features—a rigid benzamide core, a chiral center, and functional groups capable of hydrogen bonding—make it an attractive template for developing novel hybrid molecules with tailored properties for applications in materials science and chemical biology. Researchers strategically integrate this core to explore new chemical spaces and generate molecules with enhanced or entirely new functionalities.
In chemical biology, the benzamide scaffold is a common motif in bioactive compounds. By using the this compound core, chemists can create libraries of derivatives for screening against various biological targets. For instance, modifications on the phenyl rings or the hydroxyl group can lead to compounds with potential therapeutic applications. The design of such hybrid molecules often follows a multi-target strategy, where different pharmacophores are integrated into a single molecule to act on complementary biological mechanisms. nih.gov This approach has been successful in developing broad-spectrum anticonvulsants and agents that protect pancreatic β-cells from stress. nih.govnih.gov
In materials science, the integration of this core into larger structures can influence properties such as molecular packing, thermal stability, and photophysical behavior. The amide linkage provides a rigid connection point, while the phenyl groups can engage in π-π stacking interactions, directing the self-assembly of molecules in the solid state. This is particularly relevant in the development of crystalline materials like metal-organic frameworks (MOFs), where the geometry and functionality of the organic linker dictate the framework's topology and properties. mdpi.com While this compound itself may not be a typical linker, its derivatives with appropriate coordinating groups could be employed to create chiral, porous materials for applications in catalysis or separations. mdpi.commdpi.com
The table below summarizes representative examples of how benzamide-related core structures are integrated into more complex hybrid molecules and their intended applications.
| Hybrid Molecule Class | Core Scaffold Utilized | Integrated Functional Groups/Moieties | Target Application Area | Key Research Finding |
| Dual sEH/PPARγ Modulators | N-Benzylbenzamide | Trifluoromethylbenzyl group, Propionic acid side chain | Metabolic Syndrome Treatment | Identification of a submicromolar dual modulator with good ADME properties for in vivo studies. acs.org |
| Antiviral Agents | N-Phenylbenzamide | Bromo and methoxy substitutions on phenyl rings | Anti-Enterovirus 71 (EV 71) Drugs | Discovery of a compound active against EV 71 strains at low micromolar concentrations with low cytotoxicity. nih.gov |
| Anticonvulsants | Pyrrolidine-2,5-dione with amide linker | Phenylglycinamide derivatives | Epilepsy Treatment | Hybrid molecules showed potent, broad-spectrum anticonvulsant activity in multiple seizure models. nih.gov |
| Pancreatic β-cell Protective Agents | N-(2-(Benzylamino)-2-oxoethyl)benzamide | Glycine-like amino acid substitution | Diabetes Treatment | A novel scaffold was identified that protects pancreatic β-cells from ER stress-induced death with high potency. nih.gov |
Future Directions in Synthetic Innovation and Mechanistic Elucidation for this compound
The future development of this compound and its derivatives hinges on advancements in synthetic methodologies and a deeper understanding of reaction mechanisms. While classical methods for amide bond formation are well-established, there is a continuous drive towards more efficient, sustainable, and stereoselective synthetic routes. mdpi.com
Synthetic Innovation: Future synthetic strategies are likely to focus on several key areas. First, the development of catalytic methods that avoid the use of stoichiometric coupling reagents, which generate significant waste, is a high priority. nih.gov Methodologies employing catalysts for the direct amidation of carboxylic acids or esters with amines under mild conditions would represent a significant advance. Second, enhancing the stereoselectivity of the synthesis is crucial. Given that the core contains a chiral center, developing enantioselective syntheses to access specific stereoisomers is essential for pharmacological and materials science applications where chirality dictates function. smolecule.com The conformational polymorphism observed in related chiral amides underscores the importance of accessing single enantiomers to control crystal packing and solid-state properties. nih.govresearchgate.net Third, the exploration of greener reaction conditions, such as the use of bio-derived solvents or enzymatic catalysis, aligns with the broader goals of sustainable chemistry. rsc.org For instance, enzymatic processes could offer high selectivity and operate under mild conditions, reducing the environmental impact of the synthesis.
Mechanistic Elucidation: A more profound understanding of the mechanisms governing the synthesis and reactivity of this compound is essential for optimizing reaction conditions and designing novel derivatives. Computational studies, such as Density Functional Theory (DFT) calculations, can provide valuable insights into reaction pathways, transition state geometries, and the role of catalysts. smolecule.com Such studies can help rationalize observed selectivities and guide the design of more efficient catalytic systems. For example, understanding the intramolecular hydrogen bonding between the hydroxyl group and the amide carbonyl can explain the molecule's conformational preferences, which in turn influences its reactivity and supramolecular assembly. smolecule.com Experimental mechanistic studies, including kinetic analysis and isotopic labeling, can further clarify reaction pathways. Elucidating how different substituents on the phenyl rings affect the electronic properties and reactivity of the amide bond will be critical for the rational design of new hybrid molecules with desired functions.
Future research will likely combine both computational and experimental approaches to build a comprehensive picture of the structure-property-reactivity relationships for this important class of compounds, paving the way for new synthetic innovations and applications.
Conclusion and Future Perspectives in N 1 Phenyl 2 Hydroxyethyl Benzamide Research
Synopsis of Current Research Landscape and Key Contributions
N-(1-Phenyl-2-hydroxyethyl)benzamide belongs to the class of vicinal or 1,2-amino alcohols, which are crucial structural motifs in a vast number of natural products and synthetic molecules. The current research landscape positions this compound and its parent class of chiral amino alcohols as indispensable building blocks in organic synthesis and medicinal chemistry. nih.govfrontiersin.orgresearchgate.net A primary contribution of this compound and its analogs is their role as chiral auxiliaries and ligands in asymmetric catalysis. diva-portal.org Their stereochemistry is vital for biological activity, prompting the development of numerous stereoselective synthetic methods to access enantiopure forms. researchgate.netdiva-portal.org
Historically, the synthesis of enantiopure vicinal amino alcohols has relied on the derivatization of compounds from the chiral pool, such as amino acids. diva-portal.org However, modern advancements have focused on developing more versatile asymmetric routes. diva-portal.org Research has demonstrated that benzamide (B126) and its derivatives possess a wide spectrum of biological activities, which drives the synthesis of novel compounds incorporating this pharmacophore. nih.gov The core structure of this compound, featuring both a hydroxyl and an amide group, allows for its use as a scaffold in diversity-oriented synthesis to create libraries of complex molecules. diva-portal.org
Identification of Emerging Trends and Unexplored Research Avenues
Emerging trends in the field are moving towards more efficient and environmentally benign synthetic methodologies. A significant area of development is the use of biocatalysis, employing engineered enzymes like amine dehydrogenases (AmDHs) for the asymmetric reductive amination of ketones to produce chiral amino alcohols. nih.govfrontiersin.org This approach offers high stereoselectivity and avoids the harsh conditions and heavy metals associated with traditional chemical synthesis. frontiersin.org
Another burgeoning trend is the incorporation of amino alcohol-derived structures into novel metal complexes to explore their catalytic and therapeutic potential. alfa-chemistry.com For instance, chiral amino alcohols have been used to synthesize complexes with metals like zinc, copper, and cobalt, which have been investigated for their anticancer activities. alfa-chemistry.com
Unexplored research avenues for this compound include:
Organocatalysis: While its use as a ligand in metal-catalyzed reactions is established, its potential as a direct organocatalyst in asymmetric transformations remains largely unexplored. Its hydrogen-bonding capabilities could be harnessed for enantioselective reactions.
Materials Science: The integration of this chiral motif into polymeric or supramolecular structures could lead to new materials with unique chiroptical properties or applications in enantioselective separations.
Novel Bioisosteres: As a rigidified bioisostere, derivatives of the core structure could be valuable in drug discovery for designing new peptidomimetics with improved pharmacological properties. mcgill.ca
The study of polymorphism, as seen in related benzamide structures, is another critical but often overlooked area. Understanding how different crystallization conditions affect the solid-state structure of this compound could be crucial for applications in pharmaceuticals and materials science, where solid-state properties dictate performance. nih.gov
Interdisciplinary Significance and Prospective Contributions of this compound Research
The study of this compound and related chiral amino alcohols has profound interdisciplinary significance.
Fundamental and Applied Sciences: In fundamental chemistry, research into this compound enhances the understanding of stereoselective synthesis, reaction mechanisms, and supramolecular chemistry. nih.gov Applied sciences benefit from the development of new catalysts and synthetic intermediates that streamline the production of valuable chemicals. researchgate.net
Medicinal Chemistry and Pharmacology: Chiral amino alcohols are prevalent synthons in pharmaceuticals. frontiersin.org Future research can lead to the synthesis of novel derivatives with potential therapeutic applications, targeting a range of diseases. The benzamide moiety itself is a known pharmacophore in drugs designed as enzyme inhibitors, suggesting that derivatives of this compound could be explored for similar activities. nih.gov
Green Chemistry: The development of biocatalytic and organocatalytic routes for the synthesis and application of this compound contributes to the principles of green chemistry by reducing reliance on heavy metal catalysts and harsh reaction conditions. nih.gov
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₅H₁₅NO₂ |
| Molar Mass | 241.29 g/mol |
| Appearance | Solid (form may vary) |
| General Class | Chiral 1,2-Amino Alcohol |
Note: Specific properties like melting point can vary depending on the enantiomeric purity and polymorphic form. nih.gov
Table 2: Summary of Research Areas and Future Directions
| Research Area | Key Contributions & Current Focus | Emerging Trends & Future Avenues |
| Asymmetric Synthesis | Serves as a chiral building block and ligand for metal-catalyzed reactions. diva-portal.org | Development of biocatalytic routes (e.g., using AmDHs) and organocatalytic applications. nih.govfrontiersin.org |
| Medicinal Chemistry | Core structure is part of many bioactive molecules; benzamides are known pharmacophores. researchgate.netnih.gov | Design of novel enzyme inhibitors and peptidomimetic drugs with enhanced stability and potency. mcgill.ca |
| Coordination Chemistry | Used to synthesize chiral metal complexes. alfa-chemistry.com | Exploration of novel complexes for asymmetric catalysis and as anticancer or antimicrobial agents. alfa-chemistry.com |
| Materials Science | Limited exploration to date. | Incorporation into polymers or supramolecular assemblies for chiroptical materials and enantioselective separation. |
Q & A
Q. Basic Characterization :
- NMR : ¹H/¹³C NMR confirms regiochemistry (e.g., hydroxyethyl chain position) and detects impurities.
- X-ray Crystallography : Resolves absolute stereochemistry (e.g., R-configuration in ). SHELX software () is widely used for refinement.
- HPLC-MS : Validates purity and molecular weight.
Advanced Applications :
High-resolution mass spectrometry (HRMS) and 2D NMR (e.g., NOESY) distinguish diastereomers or tautomers. For polymorphic forms, DSC and PXRD analyze crystallinity.
How do structural modifications to the benzamide core influence the compound’s pharmacokinetic and pharmacodynamic properties?
Q. Structure-Activity Relationship (SAR) Insights :
- Hydroxyethyl Chain : Substitution with bulkier groups (e.g., cyclohexyl in ) enhances metabolic stability but may reduce solubility.
- Phenyl Ring Modifications : Electron-donating groups (e.g., methoxy) improve membrane permeability, while halogenation (e.g., bromine in ) increases target affinity.
- Bioisosteric Replacement : Replacing the hydroxy group with a thiol or amine (e.g., ) alters hydrogen-bonding interactions.
Advanced Data :
In vivo studies (e.g., ) show brain-region selectivity in HDAC inhibition, linked to substituent polarity.
What experimental strategies address contradictions in biological activity data for benzamide derivatives?
Case Study :
Discrepancies in HDAC inhibition potency (e.g., brain-region selectivity in ) may arise from assay conditions (e.g., enzyme isoform, substrate concentration).
Methodological Solutions :
- Use orthogonal assays (e.g., enzymatic vs. cellular assays).
- Validate target engagement via CETSA or SPR.
- Control for metabolic stability (e.g., liver microsome assays).
How can multi-step syntheses of complex benzamide derivatives be streamlined for scalability?
Q. Advanced Synthesis Workflow :
- Protecting Groups : Use TIPSCl () or Boc () to protect reactive sites during functionalization.
- Catalysis : Transition-metal catalysts (e.g., Pd/C for hydrogenation) improve step efficiency.
- Automation : Flow chemistry or high-throughput screening () accelerates optimization.
What in vitro and in vivo models are appropriate for evaluating the anticancer potential of this compound derivatives?
Q. Methodological Framework :
- In Vitro : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) assess cytotoxicity ().
- Mechanistic Studies : Western blotting for apoptosis markers (e.g., caspase-3) or HDAC activity assays.
- In Vivo : Xenograft models (e.g., nude mice) with pharmacokinetic profiling (e.g., AUC, Cₘₐₓ).
How does stereochemistry at the hydroxyethyl moiety impact biological activity?
Key Findings :
The R-configuration () shows higher HDAC inhibition than the S-enantiomer due to optimized binding pocket interactions. Chiral HPLC or enzymatic resolution ensures enantiopurity.
What are the best practices for data reproducibility in benzamide-based drug discovery?
Q. Recommendations :
- Documentation : Detailed reaction logs (e.g., ) and spectral data archiving.
- Collaborative Tools : Electronic lab notebooks (ELNs) and PubChem deposition ().
- Negative Controls : Include known HDAC inhibitors (e.g., MS-275 in ) in bioassays.
How can researchers validate target engagement and off-target effects of this compound derivatives?
Q. Advanced Techniques :
- Chemoproteomics : Activity-based protein profiling (ABPP) identifies off-targets.
- CRISPR Screening : Genome-wide knockout libraries pinpoint resistance mechanisms.
- Molecular Dynamics (MD) : Simulates ligand-target stability over time ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
